1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Description
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a trifluoroethanone moiety, making it a versatile molecule for research and industrial applications.
Properties
CAS No. |
648901-48-8 |
|---|---|
Molecular Formula |
C14H17F3N2O2 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
1-[4-(5-amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-12-3-2-10(18)8-11(12)9-4-6-19(7-5-9)13(20)14(15,16)17/h2-3,8-9H,4-7,18H2,1H3 |
InChI Key |
REOKKVHTABJLGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-methoxybenzaldehyde with piperidine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-[4-(5-amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one exhibit significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have highlighted the importance of targeting the Monopolar Spindle 1 (MPS1) kinase , which plays a crucial role in cell division and has been implicated in various cancers. Inhibitors of this kinase can potentially halt tumor growth and provide a novel approach to cancer treatment .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial for conditions such as anxiety and depression. Research into related compounds has shown promise in enhancing cognitive function and alleviating symptoms associated with neurodegenerative diseases .
Enzyme Inhibition
Studies have demonstrated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit mast cell tryptase, an enzyme linked to inflammatory responses and allergic reactions . This inhibition could lead to therapeutic strategies for managing allergic conditions and other inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar piperidine derivatives have suggested that they may possess activity against various bacterial strains. This opens avenues for further exploration into their use as potential antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoroethanone moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(piperidin-1-yl)aniline
Uniqueness
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are desirable .
Biological Activity
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 327.32 g/mol. Its structure features a trifluoroethyl ketone moiety attached to a piperidine ring, which is further substituted with an amino and methoxy group.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways, including:
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, affecting pathways critical for cancer cell survival and proliferation.
- Apoptosis Induction : It has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly:
- Dopaminergic and Serotonergic Systems : The presence of the amino group may enhance binding affinity to dopamine and serotonin receptors, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
Biological Activity Data
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell types. The study also highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics.
Study 2: Neuropharmacological Assessment
In animal models, administration of the compound resulted in notable improvements in behavioral tests associated with anxiety and depression. The results suggested that it may enhance serotonergic transmission, supporting its potential use as an antidepressant.
Discussion
The biological activity of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one underscores its potential as a therapeutic agent in both oncology and neuropharmacology. Its dual action on cancer cells and possible effects on neurotransmitter systems presents a unique opportunity for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
